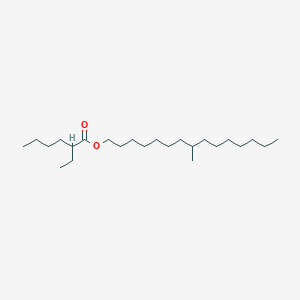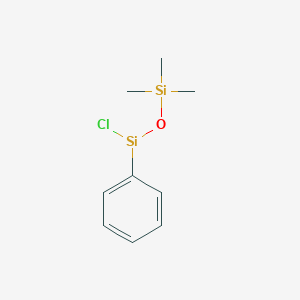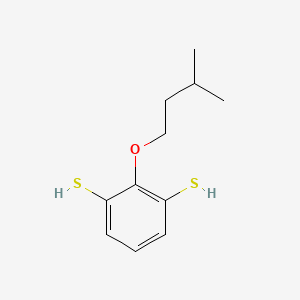![molecular formula C21H18FN3O B14205731 Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- CAS No. 853330-35-5](/img/structure/B14205731.png)
Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is a complex organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- typically involves multiple steps, including nitration, reduction, and azo coupling reactions The process begins with the nitration of a suitable aromatic precursor, followed by the reduction of the nitro group to an amine The amine is then subjected to azo coupling with a diazonium salt to form the azo linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazo compounds.
Applications De Recherche Scientifique
Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(2-fluorophenyl)-4-fluoro-: Shares structural similarities but differs in the position of the fluorine atom and the absence of the azo linkage.
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-: Similar azo linkage but lacks the benzamide moiety.
Uniqueness
Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorine atom, methyl groups, and azo linkage makes it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
853330-35-5 |
|---|---|
Formule moléculaire |
C21H18FN3O |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-fluoro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18FN3O/c1-14-5-3-4-6-20(14)25-24-18-11-12-19(15(2)13-18)23-21(26)16-7-9-17(22)10-8-16/h3-13H,1-2H3,(H,23,26) |
Clé InChI |
GJOJYVXFSWBMPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)
![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)





methanone](/img/structure/B14205727.png)
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
